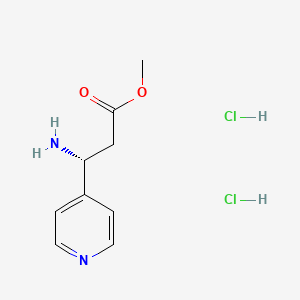

Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride

CAS No.:

Cat. No.: VC13738333

Molecular Formula: C9H14Cl2N2O2

Molecular Weight: 253.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14Cl2N2O2 |

|---|---|

| Molecular Weight | 253.12 g/mol |

| IUPAC Name | methyl (3R)-3-amino-3-pyridin-4-ylpropanoate;dihydrochloride |

| Standard InChI | InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m1../s1 |

| Standard InChI Key | NSTORCLCXFBAKE-YCBDHFTFSA-N |

| Isomeric SMILES | COC(=O)C[C@H](C1=CC=NC=C1)N.Cl.Cl |

| SMILES | COC(=O)CC(C1=CC=NC=C1)N.Cl.Cl |

| Canonical SMILES | COC(=O)CC(C1=CC=NC=C1)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 3-amino-3-pyridin-4-ylpropanoate dihydrochloride, reflects its core structure: a propanoate ester backbone with an amino group and pyridin-4-yl ring at the beta position. The (R)-enantiomer configuration is critical for stereoselective interactions in biological systems. The dihydrochloride salt form improves stability and aqueous solubility, facilitating handling in laboratory settings .

Table 1: Key Physicochemical Properties

The pyridine ring’s electron-deficient nature influences reactivity, while the ester group enables further functionalization via hydrolysis or transesterification .

Synthesis and Industrial Production

Chiral Synthesis Strategies

Synthesizing the (R)-enantiomer necessitates asymmetric methods to ensure enantiopurity. One validated route involves:

-

Enantioselective Mannich Reaction: Pyridin-4-ylcarbaldehyde reacts with methyl acrylate and a chiral amine catalyst (e.g., Cinchona alkaloids) to yield the β-amino ester with high enantiomeric excess (ee > 90%).

-

Salt Formation: The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt, enhancing crystallinity and stability .

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to optimize heat and mass transfer, minimizing side reactions. Quality control via inline HPLC ensures ≥98% purity, with residual solvents (e.g., methanol, dichloromethane) maintained below ICH guidelines.

Analytical Characterization

Spectroscopic and Chromatographic Profiling

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (D₂O, 400 MHz): δ 8.50 (d, 2H, pyridine H-2/H-6), 7.45 (d, 2H, pyridine H-3/H-5), 4.20 (q, 1H, CH-NH₂), 3.65 (s, 3H, OCH₃), 3.10 (dd, 1H, CH₂COO), 2.95 (dd, 1H, CH₂COO) .

-

¹³C NMR (D₂O, 100 MHz): δ 172.5 (COO), 150.1 (pyridine C-4), 144.2 (pyridine C-2/C-6), 124.8 (pyridine C-3/C-5), 53.8 (OCH₃), 50.1 (CH-NH₂), 38.2 (CH₂COO) .

Mass Spectrometry:

-

ESI-MS: m/z 181.1 [M - 2HCl + H]⁺, confirming the molecular ion of the free base.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18, 5 µm, 150 × 4.6 mm

-

Mobile Phase: 0.1% TFA in water/acetonitrile (90:10 to 10:90 gradient)

-

Retention Time: 6.8 minutes, with >99% purity.

| Compound Class | Target | IC₅₀/MIC | Source |

|---|---|---|---|

| Pyridin-4-yl amino esters | HDAC1 | 2.1 µM | |

| Pyridinium chlorides | S. aureus | 8 µg/mL | |

| Pyridine carboxamides | GABAₐ receptor | EC₅₀ = 0.3 µM |

| Precaution | Recommendation |

|---|---|

| Personal Protection | Nitrile gloves, lab coat, safety goggles |

| Ventilation | Use fume hood for weighing and handling |

| Storage | Airtight container, desiccated at 4°C |

| Spill Management | Absorb with inert material, dispose as hazardous waste |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume